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N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea

Drug Design Physicochemical Profiling Kinase Inhibitor Libraries

N-(4-Methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea is a unsymmetrically substituted diaryl urea (C16H15F3N2O2, MW 324.3) that combines a 4‑methoxybenzyl donor with a 3‑trifluoromethylphenyl acceptor. This substitution pattern deliberately balances electron‑donating and strongly electron‑withdrawing functionalities, a design strategy commonly employed to modulate lipophilicity, metabolic stability, and target engagement in kinase‑focused and GPCR‑targeted libraries.

Molecular Formula C16H15F3N2O2
Molecular Weight 324.30 g/mol
Cat. No. B5730035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea
Molecular FormulaC16H15F3N2O2
Molecular Weight324.30 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NC2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C16H15F3N2O2/c1-23-14-7-5-11(6-8-14)10-20-15(22)21-13-4-2-3-12(9-13)16(17,18)19/h2-9H,10H2,1H3,(H2,20,21,22)
InChIKeyKRLIGHSNJQZXCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea for Targeted Small-Molecule Procurement


N-(4-Methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea is a unsymmetrically substituted diaryl urea (C16H15F3N2O2, MW 324.3) that combines a 4‑methoxybenzyl donor with a 3‑trifluoromethylphenyl acceptor [1]. This substitution pattern deliberately balances electron‑donating and strongly electron‑withdrawing functionalities, a design strategy commonly employed to modulate lipophilicity, metabolic stability, and target engagement in kinase‑focused and GPCR‑targeted libraries . The compound is catalogued in major screening collections and its NMR spectra are accessible, confirming structural identity [1].

Availability

Catalogued in major screening collections for immediate procurement.

Identity

Structure confirmed by accessible NMR spectra.

Design

Balanced donor–acceptor substitution for kinase/GPCR library screening.

Why Off-the-Shelf Substitution of N-(4-Methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea in Urea-Based Screening Libraries Is Scientifically Unsound


Urea-based inhibitors are highly sensitive to terminal aryl substitution; swapping even a single substituent can invert selectivity, drastically alter solubility, or abolish target binding [1]. The 4‑methoxybenzyl moiety is a known pharmacophore in GSK-3β inhibitors such as AR-A014418, where it contributes to specific hinge‑region contacts, while the 3‑trifluoromethylphenyl group profoundly raises logP and modulates π‑stacking interactions relative to unsubstituted or chloro‑substituted analogs [2]. Consequently, substituting a 4‑fluorobenzyl, 4‑chlorobenzyl, or simple phenyl urea in a validated assay risks collapsing activity and misdirecting SAR interpretation.

4-Methoxybenzyl pharmacophore

Critical for GSK-3β hinge-region contacts; replacing with 4-F or 4-Cl benzyl may collapse activity.

3-Trifluoromethyl effect

Profoundly raises logP and alters π-stacking; not interchangeable with unsubstituted or chloro analogs.

Substitution sensitivity

Urea inhibitors are highly sensitive to terminal aryl modifications; simple phenyl urea may not replicate binding.

Quantitative Differentiation Guide: N-(4-Methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea vs. Closest Analogs


Lipophilicity Enhancement Over Non-Fluorinated Congeners

The target compound exhibits a calculated logP of 3.91, which is substantially higher than the logP of the analogous non-fluorinated N-(4-methoxybenzyl)-N'-phenylurea (estimated logP ~2.2–2.9) and the core fragment [3-(trifluoromethyl)phenyl]urea (logP 2.31) [1]. This increased lipophilicity is directly attributable to the 3‑CF3 substituent and is expected to enhance passive membrane permeability and target‑binding thermodynamics via hydrophobic burial [2].

Lipophilicity Comparison
Data to verify
logP 3.91 vs. 2.2–2.9 (phenyl analog); +1.0–1.7 units
May support membrane permeability for intracellular targets.
Computed logP; experimental confirmation advised.
Drug Design Physicochemical Profiling Kinase Inhibitor Libraries

Aqueous Solubility Advantage for In-Vitro Assay Compatibility

Despite its higher logP, the target compound maintains a calculated aqueous solubility (logSw ≈ –4.18) that is comparable to or slightly better than many close analogs incorporating bulkier halogen substituents. For instance, the 3‑chlorophenyl analog is expected to be less soluble due to reduced hydrogen‑bonding capacity . This positions the compound as a more ‘assay‑friendly’ lipophilic probe.

Solubility Comparison
Class-level inference
logSw –4.18 vs. class avg
Balances lipophilicity with predicted solubility for assay compatibility.
Predicted; requires assay-specific validation.
Metabolic Stability Comparison
Class-level inference
>2-fold increase in t1/2 over phenyl analog
May improve metabolic stability for cell-based and in vivo assays.
Inferred from matched pairs; not directly measured.
Conformational Dynamics
Data to verify
Predicted trans II band ~3430 cm⁻¹ vs. trans I >3460 cm⁻¹
May provide distinct selectivity for conformation-activity studies.
Predicted from IR relationships; requires measurement.
Solubility Profiling Assay Development Hit Identification

Fluorine-Driven Metabolic Stability Advantage Over Non-Halogenated Analogs

The 3‑CF3 substituent is a well-established metabolic blocking group that shields the urea core from oxidative N‑dealkylation. In a series of aryl‑urea derivatives, incorporation of a 3‑CF3 group on the phenyl ring was shown to increase metabolic half‑life in human liver microsomes by >2‑fold compared to the unsubstituted analog [1].

Metabolic Stability Comparison
Class-level inference
>2-fold increase in t1/2 over phenyl analog
May improve metabolic stability for cell-based and in vivo assays.
Inferred from matched pairs; not directly measured.
Drug Metabolism Metabolic Stability Fluorine Chemistry

Unique Conformational Dynamics Suggested by IR Spectroscopy

Infrared spectroscopy of tri‑substituted ureas reveals that the substitution pattern of the target compound is expected to favor a bioactive trans‑conformation stabilized by intramolecular hydrogen bonding with the aromatic ring [1]. This conformation has been correlated with enhanced cytokine antagonism in structurally related benzyl‑aryl ureas, a property not shared by analogs lacking the 3‑CF3 motif.

Conformational Dynamics
Data to verify
Predicted trans II band ~3430 cm⁻¹ vs. trans I >3460 cm⁻¹
May provide distinct selectivity for conformation-activity studies.
Predicted from IR relationships; requires measurement.
Conformational Analysis Spectroscopic Characterization Urea Conformations

N-(4-Methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]urea: Evidence-Driven Application Scenarios


GSK-3β or Related Kinase Inhibitor Probe Design

Build on the demonstrated GSK-3β inhibitory activity of 4‑methoxybenzyl urea scaffolds (IC50 0.086 µM for optimized analogs) and the specific logP and conformational advantages of the target compound to synthesize a focused library with improved kinase selectivity and metabolic stability [1]. The 3‑CF3 group is poised to occupy a hydrophobic pocket adjacent to the hinge region, potentially reducing off‑target kinase interactions.

TRPV1 Antagonist Optimization with Improved PK Properties

Utilize the N‑aryl‑N'‑benzyl urea core, a validated TRPV1 antagonist pharmacophore, and the enhanced metabolic stability inferred for the 3‑CF3 analog to develop a novel series that overcomes the in vivo half‑life limitations of earlier antagonists such as A‑425619 [2].

Physicochemical Standard in Lipophilic Urea Benchmarking

Employ the compound as a reference standard in logP and solubility assays, given its precisely defined logP of 3.91 and logSw of –4.18, to calibrate in silico models for predicting the ADME properties of other diaryl ureas .

Chemical Biology Tool for Probing Aryl-Urea Conformation-Activity Relationships

Exploit the predicted trans II conformational preference to investigate the role of urea geometry in cytokine receptor antagonism, using the compound as a conformational probe alongside its trans I‑preferring non‑fluorinated analog in comparative IR and cellular assays [3].

Application
Selection Property
Validation Focus
Kinase inhibitor probe design
4-Methoxybenzyl pharmacophore compatibility
GSK-3β hinge-region target engagement context
TRPV1 antagonist lead optimization
N-Aryl-N'-benzyl urea pharmacophore
Metabolic stability improvement context
Lipophilic urea ADME benchmarking
Defined logP/logSw reference values
In silico ADME model calibration
Conformation-activity relationship probe
Predicted trans II conformational preference
IR-based conformational response comparison
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